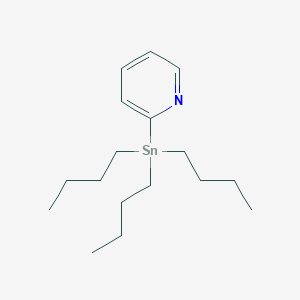

2-(Tributylstannyl)pyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tributyl(pyridin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUURHMITDQTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345886 | |

| Record name | 2-(Tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17997-47-6 | |

| Record name | 2-(Tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Tributylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Tributylstannyl)pyridine for Researchers and Drug Development Professionals

Introduction

2-(Tributylstannyl)pyridine is a versatile organotin reagent that has become an invaluable tool in modern organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical and materials science industries. Its unique combination of a reactive organostannane moiety and a coordinating pyridine (B92270) ring allows for a wide range of chemical transformations, most notably the Stille cross-coupling reaction. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and an exploration of its role in contemporary chemical research.

Core Physical and Chemical Properties

This compound is a transparent, yellow to red liquid with a characteristic odor. It is an air and moisture-sensitive compound and should be handled under an inert atmosphere.[1] Proper storage at -20°C is recommended to ensure its stability.[2]

Physical Properties

A summary of the key physical properties of this compound is presented in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₇H₃₁NSn | |

| Molecular Weight | 368.14 g/mol | [2] |

| CAS Number | 17997-47-6 | |

| Appearance | Transparent yellow to red liquid | |

| Density | 1.137 - 1.15 g/cm³ | |

| Boiling Point | 132-134 °C at 1 mmHg | |

| Melting Point | 132-135 °C | [2] |

| Refractive Index | ~1.513 | |

| Solubility | Soluble in many organic solvents such as ether and benzene.[3] Insoluble in water.[4] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the carbon-tin bond, which allows for the transfer of the 2-pyridyl group to other molecules, typically through palladium-catalyzed cross-coupling reactions.

-

Stille Cross-Coupling Reaction: This is the most prominent application of this compound. It readily couples with a variety of organic electrophiles, such as aryl, vinyl, and acyl halides or triflates, to form a new carbon-carbon bond. This reaction is a cornerstone in the synthesis of biaryl compounds, which are common motifs in pharmaceutical agents.[5] The reaction is catalyzed by palladium(0) complexes and often requires the use of ligands and additives to achieve high efficiency.[6]

-

Role as a Catalyst: Beyond its use as a coupling partner, this compound can also act as a catalyst in certain organic transformations. It has been reported to enhance the speed and yield of esterification and etherification reactions and facilitate ketone synthesis.[2]

-

Applications in Materials Science: The unique electronic properties of the pyridine ring make this reagent useful in the synthesis of nanomaterials. It can be employed as a ligand to control the growth of quantum dots and nanowires or to modify the surface of nanoparticles, thereby tailoring their optical and electronic properties for applications in electronics and energy storage.[2]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful research. This section provides a step-by-step guide for the synthesis of this compound and a representative protocol for its application in a Stille cross-coupling reaction.

Synthesis of this compound

This procedure is adapted from a common synthetic route involving the lithiation of 2-bromopyridine (B144113) followed by quenching with tributyltin chloride.[7]

Materials:

-

2-Bromopyridine

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-bromopyridine (1 equivalent).

-

Add anhydrous THF to dissolve the 2-bromopyridine.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise to the cooled solution. The mixture will typically change color. Stir the reaction mixture at -78 °C for 1 hour.[7]

-

To this mixture, slowly add tributyltin chloride (1.1 equivalents) at -78 °C. Continue stirring at this temperature for 3 hours.[7]

-

Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.[7]

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[7]

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with a saturated aqueous solution of sodium chloride.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.[7]

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Representative Stille Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Stille coupling of this compound with an aryl iodide.

Materials:

-

Aryl iodide

-

This compound

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Cesium fluoride (B91410) (CsF)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous potassium fluoride (KF) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide (1 equivalent), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), copper(I) iodide (0.1 equivalents), and cesium fluoride (2 equivalents).[6]

-

Add anhydrous DMF to the flask.

-

Add this compound (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts.

-

Filter the mixture through a pad of Celite to remove the precipitate.

-

Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Diagram of the Stille Coupling Catalytic Cycle:

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Safety and Handling

This compound is a toxic and environmentally hazardous compound. It is harmful if swallowed or in contact with skin and causes serious eye irritation.[7] It is also flammable.[7] Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. All waste containing this reagent must be disposed of according to institutional and governmental regulations for hazardous materials.

Conclusion

This compound is a powerful and versatile reagent for the construction of carbon-carbon bonds, particularly in the synthesis of pyridine-containing compounds. Its reliable performance in the Stille cross-coupling reaction has established it as a key building block for medicinal chemists and materials scientists. While its toxicity necessitates careful handling, its synthetic utility ensures its continued importance in the field of organic chemistry. This guide provides the foundational knowledge for the safe and effective use of this compound in a research setting.

References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(Tributylstannyl)pyridine (CAS: 17997-47-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(tributylstannyl)pyridine, an organotin compound with the CAS number 17997-47-6. It is a critical reagent in organic synthesis, primarily utilized as a building block in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This document details its chemical and physical properties, safety and handling protocols, synthesis methods, and diverse applications in the development of pharmaceuticals, agrochemicals, and novel materials. Detailed experimental protocols for its synthesis and its use in Stille coupling are provided, alongside graphical representations of key chemical processes to facilitate understanding for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a transparent, yellow, flammable liquid at room temperature.[1][2][3] It is an organometallic compound combining an aromatic pyridine (B92270) ring with a tributyltin moiety, making it a versatile intermediate in synthetic chemistry.[1] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 17997-47-6 | [4][5][6] |

| Molecular Formula | C₁₇H₃₁NSn | [1][5][7][8] |

| Molecular Weight | 368.14 g/mol | [1][5][7][8] |

| Appearance | Transparent yellow liquid | [1][3] |

| Density | 1.137 g/mL at 25 °C | [9][10] |

| Boiling Point | 134 °C | [1] |

| Flash Point | 23.9 °C (75.0 °F) - closed cup | [9] |

| IUPAC Name | tributyl(pyridin-2-yl)stannane | [7][8] |

| Synonyms | (2-Pyridinyl)tributylstannane, 2-(Tributyltin)pyridine, Bu3SnPy | [5][10] |

| Storage | Store at -20 °C or 2-8 °C under dry conditions | [1][6] |

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[2][3] It is classified as a flammable liquid and is toxic if swallowed, harmful in contact with skin, and causes serious skin and eye irritation.[3][8] Furthermore, it is suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[3] The compound is also very toxic to aquatic life with long-lasting effects.[2][8]

| Hazard Class | GHS Code | Description | Source(s) |

| Flammable liquids | H226 | Flammable liquid and vapor | [8] |

| Acute toxicity, oral | H301 | Toxic if swallowed | [8] |

| Acute toxicity, dermal | H312 | Harmful in contact with skin | [8] |

| Skin corrosion/irritation | H315 | Causes skin irritation | [8] |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation | [8] |

| Reproductive toxicity | H360FD | May damage fertility or the unborn child | |

| Specific target organ toxicity, repeated exposure | H372 | Causes damage to organs through prolonged or repeated exposure | [8] |

| Hazardous to the aquatic environment, acute hazard | H400 | Very toxic to aquatic life | [8] |

| Hazardous to the aquatic environment, long-term hazard | H410 | Very toxic to aquatic life with long lasting effects | [2] |

Personal Protective Equipment (PPE): Use of eyeshields, faceshields, chemical-resistant gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) is mandatory.[9] Handling: Avoid breathing vapors and contact with skin and eyes. Do not eat, drink, or smoke when handling. Keep the container tightly closed and away from heat, sparks, and open flames.[2] Disposal: Dispose of contents and container to an approved waste disposal plant.[3]

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of 2-bromopyridine (B144113) with n-butyllithium to form an intermediate pyridyllithium species, which is then quenched with tributyltin chloride.[11][12]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.[11][12]

-

Preparation: Place 2-bromopyridine (e.g., 3.3 g, 21.0 mmol) into a flame-dried reaction flask under a nitrogen atmosphere. Add 30 mL of anhydrous tetrahydrofuran (B95107) (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (e.g., 9 mL of a 2.5 M solution in n-hexane, 23.0 mmol) dropwise. Stir the mixture at -78 °C for 60 minutes.

-

Stannylation: While maintaining the temperature at -78 °C, slowly add tributyltin chloride (e.g., 6.3 mL, 23.0 mmol) to the reaction mixture. Continue stirring at this temperature for an additional 3 hours.

-

Quenching: Allow the reaction mixture to warm to room temperature (approx. 20 °C) and stir for 30 minutes. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Workup: Remove the solvents under reduced pressure. Extract the residue multiple times with ethyl acetate. Wash the combined organic layers with a saturated sodium chloride (brine) solution.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography if necessary. A yield of approximately 98% has been reported for this procedure.[11]

Reactivity and Applications in Organic Synthesis

This compound is a cornerstone reagent for introducing a 2-pyridyl group into organic molecules. Its primary application is in the Stille cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds.[13][14]

Key Applications:

-

Drug Development: It serves as a precursor for pharmaceutical compounds containing the pyridine framework, which is a common scaffold in antibiotics, anti-inflammatory agents, and drugs targeting the central nervous system.[1]

-

Ligand Synthesis: It is used in the synthesis of complex bidentate ligands, such as 2-pyridylazaazulene, which exhibit pH and cationic-metal dependent emission spectra.[4][9][15]

-

Agrochemicals: The compound is valuable in the synthesis of pesticides and other agrochemicals that require high stability and selectivity.[1]

-

Materials Science: It is employed in the development of nanomaterials, including quantum dots and nanowires, where it can act as a ligand to control nanostructure growth and modify surface properties.[1]

The Stille Cross-Coupling Reaction

The Stille reaction involves the coupling of an organostannane (like this compound) with an organic electrophile (typically an organic halide or triflate) in the presence of a palladium catalyst.[14] The reaction is valued for its tolerance of a wide variety of functional groups and its relatively mild reaction conditions.[13][16]

The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[14]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling

This is a general protocol for a Stille coupling reaction and may require optimization for specific substrates.[12][13]

-

Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide or triflate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable solvent (e.g., dry toluene (B28343) or DMF).

-

Reagent Addition: Add this compound (1.1–1.2 eq). In some cases, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) may be beneficial to enhance the reaction rate.[13]

-

Reaction: Heat the mixture to the desired temperature (e.g., 40 °C to reflux) and monitor the reaction progress using TLC or GC/MS.[12][13]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.

-

Purification: Wash the organic phase with a saturated aqueous solution of potassium fluoride (B91410) (KF) or ammonium chloride (NH₄Cl) to remove tin byproducts.[13] Further washing with water and brine may be necessary. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate. The crude product can then be purified by column chromatography on silica (B1680970) gel.

References

- 1. CAS No.: 17997-47-6 this compound in Organic Synthesis [hzsqchem.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. WERCS Studio - Application Error [assets.thermofisher.cn]

- 4. 17997-47-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. scbt.com [scbt.com]

- 6. This compound | [frontierspecialtychemicals.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound | C17H31NSn | CID 607784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-三正丁基甲锡烷基吡啶 85% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-三正丁基甲锡烷基吡啶 85% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Synthesis routes of this compound [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. Stille Coupling | NROChemistry [nrochemistry.com]

- 14. Stille reaction - Wikipedia [en.wikipedia.org]

- 15. This compound 85 17997-47-6 [sigmaaldrich.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

Molecular weight of 2-(Tributylstannyl)pyridine

An In-depth Technical Guide to 2-(Tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile organotin compound widely utilized in organic synthesis. This document outlines its chemical and physical properties, safety and handling information, and a detailed experimental protocol for a typical application.

Core Compound Properties

This compound is an important reagent characterized by the presence of a tributyltin group attached to a pyridine (B92270) ring at the 2-position. This structure allows it to be a key building block in the formation of carbon-carbon bonds through various cross-coupling reactions.

| Identifier | Value | Source |

| Molecular Formula | C17H31NSn | [1][2][3][4] |

| Molecular Weight | 368.14 g/mol | [2][3][4][5] |

| CAS Number | 17997-47-6 | [1][3][4] |

| Appearance | Transparent yellow liquid | [2][6] |

| Density | 1.137 - 1.15 g/cm³ | [2][7] |

| Boiling Point | 134 °C | [2][6] |

| Melting Point | 132–135 °C | [2][6] |

| Purity Standard | ≥85% | [5][7] |

| Storage Conditions | -20°C for optimal stability | [2][5][7] |

Safety and Handling

This compound is a hazardous substance and requires careful handling in a controlled laboratory environment.

| Hazard Category | GHS Hazard Statement |

| Flammability | H226: Flammable liquid and vapour[1][8] |

| Acute Toxicity (Oral) | H301: Toxic if swallowed[1][8] |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin[1][8] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[1][8] |

| Eye Damage/Irritation | H319: Causes serious eye irritation[1][8] |

| Specific Target Organ Toxicity (Repeated Exposure) | H372: Causes damage to organs through prolonged or repeated exposure[1][8] |

| Reproductive Toxicity | H360FD: May damage fertility. May damage the unborn child.[7][9] |

| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects[8][9] |

Precautionary Statements: P210, P273, P280, P301 + P310, P303 + P361 + P353, P305 + P351 + P338[7][9]. Always consult the Safety Data Sheet (SDS) before use.[8][10] Personal protective equipment, including eye shields, face shields, and gloves, should be worn.[9]

Applications in Organic Synthesis

This compound is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[11] This reaction allows for the formation of a C-C bond between the pyridine ring and various organic electrophiles. Its applications include the synthesis of complex molecules, such as pharmaceuticals and functional materials.[11][12] It serves as a building block for creating bidentate ligands like 2-pyridylazaazulene, which exhibit pH and cationic-metal dependent emission spectra.[4][5][12]

Caption: Stille coupling reaction pathway using this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, adapted from documented procedures.[13]

Materials:

-

n-Butyllithium (2.5 M in hexanes)

-

Tributyltin chloride

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-bromopyridine (1.0 eq) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0 eq) dropwise. Stir the mixture at -78 °C for 60 minutes.

-

Stannylation: To the resulting mixture, slowly add tributyltin chloride (1.0 eq) at -78 °C. Allow the reaction to proceed at this temperature for 3 hours.

-

Quenching: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30 minutes. Quench the reaction by the slow addition of a saturated aqueous NH4Cl solution.

-

Extraction: Remove the solvents under reduced pressure. Extract the residue with ethyl acetate and wash the organic layer several times with a saturated NaCl aqueous solution.

-

Drying and Concentration: Dry the collected organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound | C17H31NSn | CID 607784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS No.: 17997-47-6 this compound in Organic Synthesis [hzsqchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 17997-47-6 [chemicalbook.com]

- 5. This compound 85 17997-47-6 [sigmaaldrich.com]

- 6. Cas No.: 17997-47-6 this compound Supplier-SACH [hzsqchem.com]

- 7. 2-三正丁基甲锡烷基吡啶 85% | Sigma-Aldrich [sigmaaldrich.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. This compound 85 17997-47-6 [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. This compound | [frontierspecialtychemicals.com]

- 12. 17997-47-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 13. Synthesis routes of this compound [benchchem.com]

An In-depth Technical Guide to 2-(Tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, properties, synthesis, and reactivity of 2-(Tributylstannyl)pyridine, a versatile organotin compound with significant applications in organic synthesis and materials science.

Core Structural and Physical Properties

This compound, also known as (2-Pyridinyl)tributylstannane or Tributyl(pyridin-2-yl)stannane, is an organometallic compound that integrates a pyridine (B92270) ring with a tributyltin moiety.[1][2][3] This unique structure imparts a combination of reactivities, making it a valuable reagent in various chemical transformations.[1] The compound is typically a transparent yellow liquid.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| CAS Number | 17997-47-6 | [1][2][3] |

| Molecular Formula | C₁₇H₃₁NSn | [1][2][4] |

| Molecular Weight | 368.14 g/mol | [1][2][4] |

| Appearance | Transparent yellow liquid | [1] |

| Density | 1.137 g/mL at 25 °C | [5] |

| Boiling Point | 134 °C | [1] |

| Melting Point | 132–135 °C | [1] |

| Flash Point | 23.9 °C (closed cup) | [6] |

| Storage Temperature | -20 °C for optimal stability | [1][5] |

| InChI Key | GYUURHMITDQTRU-UHFFFAOYSA-N | [4][7] |

| SMILES | CCCC--INVALID-LINK--(CCCC)c1ccccn1 | [6] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 2: Summary of Spectral Data

| Technique | Data Availability | Source |

| ¹³C NMR | Spectrum available | [4][8] |

| Mass Spectrometry (GC-MS) | Spectrum available | [4][8] |

| Infrared Spectroscopy (ATR-IR) | Spectrum available | [4][8] |

Synthesis and Reactivity

This compound is a key building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Stille coupling.[3][9] It serves as a precursor for the synthesis of various substituted pyridines, which are important scaffolds in pharmaceuticals and functional materials.[1][9]

Experimental Protocol: Synthesis of this compound

This protocol is based on the reaction of 2-bromopyridine (B144113) with n-butyllithium followed by quenching with tributyltin chloride.[7][10]

Materials:

-

2-bromopyridine

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-butyllithium (n-BuLi) in hexane

-

Tributyltin chloride

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a flame-dried reaction flask under a nitrogen atmosphere, add 2-bromopyridine (1.0 eq).

-

Add anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) to the solution while maintaining the temperature at -78 °C. The mixture will typically change color.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Slowly add tributyltin chloride (1.1 eq) to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for 3 hours, then allow the reaction to warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate and wash the organic layer with a saturated aqueous solution of sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to afford pure this compound.

Caption: Synthetic workflow for this compound.

Reactivity in Stille Coupling

A primary application of this compound is in the Stille cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or triflate.

Caption: Generalized Stille coupling reaction.

Applications

The versatility of this compound makes it a valuable intermediate in several fields:

-

Pharmaceutical Synthesis: The pyridine moiety is a common feature in many biologically active molecules. This reagent provides a route to complex pyridine derivatives.[9]

-

Materials Science: It is used in the synthesis of functional materials, such as ligands for coordination complexes and precursors for nanomaterials.[1] The resulting compounds can exhibit interesting optical and electronic properties.[1]

-

Catalysis: In some contexts, it can act as a catalyst, for instance, in esterification and etherification reactions.[1]

-

Agrochemicals: It serves as an intermediate in the synthesis of certain pesticides.[1]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[4][11][12]

Table 3: GHS Hazard Information

| Hazard Statement | Description | Reference |

| H226 | Flammable liquid and vapor | [4][6] |

| H301 | Toxic if swallowed | [4][6] |

| H312 | Harmful in contact with skin | [4][6] |

| H315 | Causes skin irritation | [4][6] |

| H319 | Causes serious eye irritation | [4][6] |

| H360FD | May damage fertility or the unborn child | [6][13] |

| H372 | Causes damage to organs through prolonged or repeated exposure | [4][6] |

| H410 | Very toxic to aquatic life with long lasting effects | [6][11] |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably in a fume hood.[12]

-

Keep away from heat, sparks, and open flames.[11]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields or goggles, and a lab coat.[6][13]

-

Avoid breathing vapor or mist.[11]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] The compound is noted to be air and moisture sensitive.[12]

-

This compound is classified as a dangerous good for transport.[2]

Caption: Key safety and handling precautions.

References

- 1. CAS No.: 17997-47-6 this compound in Organic Synthesis [hzsqchem.com]

- 2. scbt.com [scbt.com]

- 3. 17997-47-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound | C17H31NSn | CID 607784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-三正丁基甲锡烷基吡啶 85% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-三正丁基甲锡烷基吡啶 85% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound | [frontierspecialtychemicals.com]

- 10. This compound | 17997-47-6 [chemicalbook.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. This compound 85 17997-47-6 [sigmaaldrich.com]

Synthesis of 2-(Tributylstannyl)pyridine from 2-Bromopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(tributylstannyl)pyridine, a valuable reagent in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon bonds. The primary focus of this document is the high-yield synthesis from 2-bromopyridine (B144113) via a lithium-halogen exchange reaction. Alternative synthetic strategies, including the use of Grignard reagents and the principles of Stille coupling, are also discussed.

Core Synthesis Route: Lithium-Halogen Exchange

The most prevalent and efficient method for the synthesis of this compound from 2-bromopyridine involves a lithium-halogen exchange reaction using n-butyllithium, followed by quenching with tributyltin chloride. This method consistently provides high yields of the desired product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the primary synthesis method.

| Parameter | Value | Reference |

| Starting Material | 2-Bromopyridine | [1] |

| Key Reagents | n-Butyllithium, Tributyltin chloride | [1] |

| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | [1] |

| Reaction Temperature | -78 °C to 20 °C | [1] |

| Reaction Time | Approximately 4.5 hours | [1] |

| Reported Yield | 98% | [1] |

Experimental Protocol: Synthesis via n-Butyllithium

This protocol is based on a reported high-yield synthesis.[1]

Materials:

-

2-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Tributyltin chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: A reaction flask is thoroughly dried and placed under an inert atmosphere of nitrogen or argon. 2-bromopyridine (e.g., 3.3 g, 21.0 mmol) is added to the flask.[1]

-

Solvent Addition: Anhydrous tetrahydrofuran (30 ml) is added to the reaction flask. The mixture is cooled to -78 °C using a dry ice/acetone bath.[1]

-

Lithiation: A solution of n-butyllithium in hexanes (e.g., 9 ml of a 2.5 M solution, 23.0 mmol) is added slowly to the stirred solution at -78 °C. The mixture is stirred at this temperature for 60 minutes. A color change from dark brown to a cloudy yellowish-green may be observed.[1]

-

Stannylation: Tributyltin chloride (e.g., 6.3 ml, 23.0 mmol) is added slowly to the reaction mixture at -78 °C. The reaction is allowed to proceed at this temperature for 3 hours.[1]

-

Warming and Quenching: The reaction mixture is gradually warmed to 20 °C and stirred for an additional 30 minutes, during which the color may change to a clear yellow. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[1]

-

Work-up: The solvents are removed under reduced pressure. The remaining residue is partitioned between ethyl acetate and a saturated aqueous sodium chloride solution. The organic layer is collected, and the aqueous layer is extracted several times with ethyl acetate.[1]

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.[1]

-

Purification: The crude product, a dark brown liquid, can be further purified if necessary, although the reported yield of 98% suggests a high purity is achieved after workup.[1]

Alternative Synthetic Approaches

While the n-butyllithium method is highly effective, other strategies can be employed for the synthesis of this compound.

Grignard Reagent Method

An alternative approach involves the formation of a Grignard reagent from a halogenated pyridine, followed by reaction with a tributyltin species.

General Principle:

-

Formation of Grignard Reagent: A halogenated hydrocarbon (like 2-bromopyridine) is reacted with magnesium metal in an anhydrous ether solvent to produce the corresponding Grignard reagent (2-pyridylmagnesium bromide).[2]

-

Reaction with Tributyltin Reagent: The prepared Grignard reagent is then reacted with a suitable tributyltin electrophile, such as tributyltin chloride, to form the desired this compound.[2]

-

Work-up and Purification: The reaction mixture is processed to isolate and purify the final product.[2]

This method offers an alternative to the use of pyrophoric n-butyllithium but may require careful optimization to achieve high yields.

Stille Cross-Coupling Reaction

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or pseudohalide. While not a direct synthesis of this compound from 2-bromopyridine, it is a primary application of the target molecule and understanding its mechanism is crucial for its use in drug development.

Catalytic Cycle of the Stille Reaction:

The generally accepted mechanism for the Stille reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R¹-X), forming a Pd(II) intermediate.

-

Transmetalation: The organostannane (R²-SnBu₃), in this case, this compound, transfers its organic group (the 2-pyridyl group) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and the 2-pyridyl group) on the palladium center are coupled, and the desired product (R¹-2-pyridyl) is eliminated, regenerating the Pd(0) catalyst.

Visualizations

Experimental Workflow for Synthesis via n-Butyllithium

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Key Synthetic Steps

Caption: Key transformations in the synthesis of this compound.

Signaling Pathway: Catalytic Cycle of the Stille Reaction

Caption: Catalytic cycle of the Stille cross-coupling reaction.

References

An In-depth Technical Guide to the Stability and Storage of 2-(Tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(tributylstannyl)pyridine, a versatile organotin reagent crucial in various synthetic applications, including the formation of carbon-carbon bonds in pharmaceutical development. Understanding its stability profile is paramount for ensuring experimental reproducibility, maximizing reagent efficacy, and maintaining a safe laboratory environment.

Core Chemical Properties

This compound is a flammable, toxic, and moisture-sensitive liquid. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₇H₃₁NSn[1] |

| Molecular Weight | 368.1 g/mol [1][2] |

| CAS Number | 17997-47-6[1] |

| Appearance | Light yellow liquid |

| Density | 1.137 g/mL at 25 °C[3][4] |

| Boiling Point | 134 °C[5] |

| Flash Point | 23 °C[5] |

Stability Profile

The stability of this compound is influenced by several factors, primarily its sensitivity to atmospheric conditions and temperature. Organotin compounds, in general, are susceptible to degradation through various pathways.

Hydrolysis

While organotin compounds can undergo hydrolysis, this process is generally slow under neutral pH conditions. However, the presence of acids or bases can catalyze the cleavage of the tin-carbon bond. For tributyltin compounds, hydrolysis can lead to the formation of dibutyltin (B87310) derivatives and ultimately inorganic tin. It is crucial to store this compound under dry conditions to prevent moisture-induced degradation.

Oxidation

Exposure to air, particularly in the presence of light or heat, can lead to the oxidation of organotin compounds. This process can result in the formation of various tin oxide species and the degradation of the organic moiety. To mitigate oxidative degradation, it is recommended to store this compound under an inert atmosphere, such as argon or nitrogen.

Thermal Decomposition

Photodegradation

Organotin compounds are known to be sensitive to light, particularly UV radiation. Photodegradation can initiate the homolytic cleavage of the carbon-tin bond, leading to the formation of radical species and subsequent degradation products. To prevent photolytic decomposition, this compound should be stored in light-resistant containers.

Recommended Storage Conditions

To ensure the long-term stability and efficacy of this compound, the following storage conditions are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C or -20 °C[1][4][5] | To minimize thermal degradation and slow down potential decomposition reactions. |

| Atmosphere | Under a dry, inert atmosphere (e.g., Argon or Nitrogen)[6] | To prevent hydrolysis and oxidation. |

| Container | Tightly sealed, light-resistant containers (e.g., amber glass bottles) | To protect from moisture, air, and light. |

| Incompatible Materials | Acids, bases, alcohols, amines, and reducing agents[6] | To avoid chemical reactions that could degrade the compound. |

Handling and Safety Precautions

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors.[7] All transfers should be performed using appropriate techniques, such as a syringe under an inert atmosphere.[7]

-

Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[8]

Experimental Protocols: General Stability Assessment

While a specific, validated stability-indicating method for this compound is not publicly available, a general approach to assess its stability can be outlined. This typically involves storing the compound under various conditions and periodically analyzing its purity.

Workflow for Stability Assessment

Caption: A general experimental workflow for assessing the stability of this compound.

Analytical Methodology

Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are suitable techniques for monitoring the purity of this compound and identifying potential degradation products.

Potential Degradation Pathway

The primary degradation pathway for tributyltin compounds involves the sequential cleavage of the butyl groups from the tin atom.

Caption: A simplified representation of the potential stepwise debutylation of this compound.

By adhering to the recommended storage and handling protocols outlined in this guide, researchers can ensure the integrity of this compound, leading to more reliable and reproducible experimental outcomes in their drug discovery and development endeavors.

References

- 1. Determination of tributyltin and triphenyltin compounds in hair and fish using a hydrolysis technique and gas chromatography with flame photometric detection - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. Magnetic isotope effect in the photolysis of organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tributyltin compounds (EHC 116, 1990) [inchem.org]

- 4. Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. www2.mst.dk [www2.mst.dk]

An In-depth Technical Guide to the Safe Handling and Application of 2-(Tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, detailed handling protocols, and an overview of the applications of 2-(Tributylstannyl)pyridine. The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this reagent safely and effectively in a research and development environment.

Chemical and Physical Properties

This compound is an organotin compound widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₁NSn | [1][2] |

| Molecular Weight | 368.14 g/mol | [3][4] |

| CAS Number | 17997-47-6 | [2][3] |

| Appearance | Colorless to yellow or green clear liquid | [5] |

| Density | 1.137 g/mL at 25 °C | [3][4] |

| Flash Point | 23.9 °C (75.0 °F) - closed cup | [3][6] |

| Storage Temperature | 2-8 °C or -20°C, under dry conditions | [2][3] |

| Solubility | Insoluble in water, soluble in organic solvents. | |

| Synonyms | (2-Pyridinyl)tributylstannane, 2-(Tributyltin)pyridine, 2-Pyridyltri-n-butyltin, Bu3SnPy, Tributyl-2-pyridyltin | [3][7] |

Hazard Identification and Safety Precautions

This compound is a hazardous substance that requires careful handling to minimize risk. The compound is flammable, toxic if swallowed or in contact with skin, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects.[1][8] Prolonged or repeated exposure can cause damage to organs.[1][8]

GHS Hazard Classification

| Hazard Class | Category | Signal Word | Hazard Statement |

| Flammable Liquids | 3 | Warning | H226: Flammable liquid and vapor.[1] |

| Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed.[1] |

| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin.[1] |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity, Repeated Exposure | 1 | Danger | H372: Causes damage to organs through prolonged or repeated exposure.[1] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | Warning | H400: Very toxic to aquatic life.[1] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | Warning | H410: Very toxic to aquatic life with long lasting effects.[8] |

| Reproductive Toxicity | 1B | Danger | H360FD: May damage fertility or the unborn child.[3][6] |

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may also be necessary. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside a fume hood or with poor ventilation. |

Handling and Storage

-

Handling : Always work in a well-ventilated area, preferably within a chemical fume hood.[8][9] Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors or mists.[8] Use non-sparking tools and take precautionary measures against static discharge.[11] Ground and bond containers when transferring material.[8]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[9][10] Store locked up.[8] Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

This compound is a key reagent in Stille cross-coupling reactions, a versatile method for forming carbon-carbon bonds.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of 2-bromopyridine (B144113) with n-butyllithium followed by quenching with tributyltin chloride.

Materials:

-

2-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromopyridine (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour.

-

Add tributyltin chloride (1.0 eq) to the reaction mixture at -78 °C and continue stirring for an additional 3 hours.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification can be achieved by column chromatography on silica (B1680970) gel.

General Protocol for Stille Cross-Coupling

This protocol describes a typical Stille coupling reaction between an organic halide (or triflate) and this compound.

Materials:

-

Aryl or vinyl halide/triflate

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Anhydrous solvent (e.g., toluene, THF, DMF)

-

Optional: Ligand (e.g., PPh₃, AsPh₃), Copper(I) iodide (CuI) as a co-catalyst.

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the aryl/vinyl halide/triflate (1.0 eq), this compound (1.1-1.5 eq), and the palladium catalyst (0.01-0.05 eq) in the chosen anhydrous solvent.

-

If required, add the ligand and/or CuI.

-

Heat the reaction mixture to the desired temperature (typically between 50-110 °C) and monitor the reaction progress by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an appropriate organic solvent and wash with saturated aqueous KF or NH₄Cl solution to remove tin byproducts.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the desired coupled product.

Toxicity and Biological Effects

The toxicity of this compound is primarily attributed to the tributyltin (TBT) moiety. TBT is a potent endocrine disruptor and immunotoxicant.

Mechanism of Toxicity: Apoptosis Induction

Tributyltin has been shown to induce apoptosis (programmed cell death) in various cell types, including hepatocytes.[1] The mechanism involves the activation of signaling pathways originating from the endoplasmic reticulum (ER) and mitochondria.

General Workflow for Handling and Reaction

The following diagram illustrates a standard workflow for safely conducting a reaction with this compound.

First Aid Measures

In case of exposure, follow these first-aid guidelines and seek immediate medical attention.

-

If Swallowed : Do NOT induce vomiting.[10] Immediately call a POISON CENTER or doctor/physician.[8]

-

If on Skin : Take off immediately all contaminated clothing. Rinse skin with water/shower.[10]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

-

If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Accidental Release Measures

-

Small Spills : Absorb with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

-

Large Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent entry into waterways, sewers, basements, or confined areas. Dike the spilled material, if possible.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[8]

This technical guide is intended for informational purposes only and does not supersede any institutional safety protocols or regulatory requirements. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. Tributyltin induces apoptotic signaling in hepatocytes through pathways involving the endoplasmic reticulum and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stille Coupling | NROChemistry [nrochemistry.com]

- 3. Organotin Compounds Toxicity: Focus on Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tributyltin - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis routes of this compound [benchchem.com]

- 10. Diagnosis and treatment of organotin poisoned patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iscientific.org [iscientific.org]

Spectroscopic and Synthetic Profile of 2-(Tributylstannyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data and synthetic methodology for the organotin compound, 2-(tributylstannyl)pyridine. This versatile reagent is a key building block in various cross-coupling reactions, notably the Stille coupling, for the synthesis of complex molecules and potential pharmaceutical agents. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with comprehensive experimental protocols for its preparation.

Spectral Data Summary

The following tables summarize the key quantitative spectral data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.73 | dtd | 4.9, 1.9, 1.0 | 1H | H-6 (Pyridine) |

| 7.48 | dt | 7.4, 1.8 | 1H | H-5 (Pyridine) |

| 7.39 | dt | 7.4, 1.6 | 1H | H-3 (Pyridine) |

| 7.10 | ddd | 6.9, 4.9, 1.7 | 1H | H-4 (Pyridine) |

| 1.70-1.05 | m | - | 18H | Sn-(CH₂)₃-CH₃ |

| 0.85 | t | 7.3 | 9H | Sn-(CH₂)₃-CH₃ |

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 150.90 | C-2 (Pyridine) |

| 141.46 | C-6 (Pyridine) |

| 136.61 | C-4 (Pyridine) |

| 128.41 | C-5 (Pyridine) |

| 127.23 | C-3 (Pyridine) |

| 32.16 | Sn-CH₂ |

| 29.14 | Sn-CH₂-CH₂ |

| 27.41 | Sn-CH₂-CH₂-CH₂ |

| 16.45 | Sn-CH₂-CH₂-CH₂-CH₃ |

| 13.66 | Sn-(CH₂)₃-CH₃ |

| 10.28 | - |

Table 3: ¹¹⁹Sn NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm |

| -43.08 |

Infrared (IR) Spectroscopy

-

C-H stretching (aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Strong bands in the 2850-2960 cm⁻¹ region from the butyl groups.

-

C=C and C=N stretching (aromatic ring): Medium to strong bands in the 1400-1600 cm⁻¹ region.

-

C-H bending (aliphatic): Bands around 1465 cm⁻¹ and 1375 cm⁻¹.

-

Sn-C stretching: Expected in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Table 4: Key Fragments in the GC-MS of this compound [2]

| Mass-to-Charge Ratio (m/z) | Proposed Fragment |

| 198 | [Sn(C₄H₉)]⁺ |

| 196 | Isotopic peak of [Sn(C₄H₉)]⁺ |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

The synthesis of this compound is typically achieved via the reaction of a 2-lithiated pyridine (B92270) species with tributyltin chloride. The following is a detailed protocol synthesized from multiple sources.

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate (B1210297)

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: A reaction flask is charged with 2-bromopyridine and anhydrous tetrahydrofuran. The flask is then placed under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (typically a 1.6 M or 2.5 M solution in hexanes) is added dropwise to the cooled solution of 2-bromopyridine. The mixture is stirred at -78 °C for a period of 30 minutes to one hour, during which time the formation of 2-lithiopyridine is observed, often accompanied by a color change.

-

Stannylation: Tributyltin chloride is then added to the reaction mixture. The addition can be done dropwise or quickly. The reaction is stirred at -78 °C for an additional 1 to 3 hours.

-

Warming and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Work-up: The quenched reaction mixture is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with a saturated aqueous sodium chloride solution (brine) to remove any remaining aqueous impurities.

-

Drying and Concentration: The organic phase is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude residue is purified by silica gel column chromatography. A typical eluent system is a mixture of hexane and ethyl acetate (e.g., a 20:1 ratio). The fractions containing the desired product are collected and the solvent is removed under reduced pressure to afford this compound as a liquid.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Characterization Workflow of this compound.

References

Commercial Availability and Synthetic Utility of 2-(Tributylstannyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Tributylstannyl)pyridine is a key organometallic reagent widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling. Its commercial availability and versatile reactivity make it an important building block for the synthesis of complex molecules, including pharmaceuticals and functional materials. This guide provides an in-depth overview of its commercial availability, detailed experimental protocols for its synthesis and application in Stille coupling, and a workflow for its use in synthetic chemistry.

Commercial Availability

This compound is readily available from several major chemical suppliers. The purity and quantity offered can vary, impacting its suitability for different research and development needs. Below is a summary of its availability from prominent vendors.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | 678333 | 85% | 1 g, 5 g |

| Apollo Scientific | Not specified | 5 g, 25 g, 100 g | |

| Frontier Specialty Chemicals | T325425G | 85-95% | 25 g |

| Santa Cruz Biotechnology | sc-254437 | Not specified | Not specified |

| Tokyo Chemical Industry (TCI) | T2184 | >95.0% (GC) | 1 g, 5 g |

Physicochemical Properties

| Property | Value |

| CAS Number | 17997-47-6 |

| Molecular Formula | C₁₇H₃₁NSn |

| Molecular Weight | 368.14 g/mol [1][2] |

| Appearance | Transparent yellow liquid[1] |

| Density | ~1.14 g/mL at 25 °C |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are outlined below.

Method 1: From 2-Bromopyridine (B144113) via Lithium-Halogen Exchange

This is a widely cited and reliable method for the laboratory-scale synthesis of the title compound.[3][4]

Materials:

-

2-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Tributyltin chloride

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-bromopyridine (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise to the solution. The reaction mixture may change color.

-

Stir the mixture at -78 °C for 1 hour.

-

Add tributyltin chloride (1.0 eq) to the reaction mixture.

-

Continue stirring at -78 °C for an additional 3 hours, then allow the reaction to warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product. The product can often be used in the next step without further purification.[3]

Method 2: Grignard-based Synthesis

An alternative approach involves the formation of a Grignard reagent.[1]

Materials:

-

A suitable halogenated pyridine (B92270) (e.g., 2-chloropyridine (B119429) or 2-bromopyridine)

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Tributyltin chloride

Procedure:

-

Activate magnesium turnings in a flame-dried flask under a nitrogen atmosphere.

-

Add a solution of the halogenated pyridine in anhydrous ether or THF to the magnesium turnings to initiate the formation of the Grignard reagent (2-pyridylmagnesium halide).

-

Once the Grignard reagent formation is complete, add tributyltin chloride to the reaction mixture.

-

After the reaction is complete, perform an aqueous workup similar to Method 1 to isolate the product.

Stille Cross-Coupling Reaction Using this compound

This protocol describes a general procedure for the palladium-catalyzed Stille cross-coupling of this compound with an aryl or vinyl halide/triflate.

Materials:

-

This compound

-

Aryl or vinyl halide/triflate (e.g., iodobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Anhydrous solvent (e.g., toluene, DMF, THF)

-

Optional: Additives such as copper(I) iodide (CuI) or cesium fluoride (B91410) (CsF) may be used to enhance the reaction rate.[5]

Procedure:

-

In a reaction vessel, dissolve the aryl or vinyl halide/triflate (1.0 eq) and this compound (1.0-1.2 eq) in the chosen anhydrous solvent under an inert atmosphere.

-

Add the palladium catalyst (typically 1-5 mol%).

-

If applicable, add any co-catalysts or additives.

-

Heat the reaction mixture to the desired temperature (often between 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent and wash with saturated aqueous potassium fluoride (KF) solution to remove tin byproducts.

-

Perform a standard aqueous workup, dry the organic layer over a suitable drying agent, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The pyridine moiety is a common scaffold in many biologically active molecules. This reagent allows for the facile introduction of the 2-pyridyl group into a target molecule. It acts as a precursor for pharmaceutical compounds that contain pyridine frameworks, which are found in some antibiotics, anti-inflammatory agents, and drugs targeting the central nervous system.[1]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the synthesis of this compound and its subsequent use in a Stille cross-coupling reaction.

References

The Synthetic Versatility of 2-(Tributylstannyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tributylstannyl)pyridine is a pivotal organometallic reagent in modern organic synthesis, offering a versatile platform for the construction of complex molecules. Its unique structure, combining a reactive tributyltin moiety with a pyridyl group, makes it an invaluable building block, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the key applications of this compound, with a focus on quantitative data, detailed experimental protocols, and a visual representation of the underlying reaction mechanisms. This reagent has found significant use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

Core Application: The Stille Cross-Coupling Reaction

The Stille reaction is the cornerstone of this compound's utility. This palladium-catalyzed reaction forms a carbon-carbon bond between the pyridine (B92270) ring and a variety of organic electrophiles. The reaction is prized for its tolerance of a wide array of functional groups and its generally mild reaction conditions.[2]

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction is a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Quantitative Data on Stille Cross-Coupling Reactions

The following tables summarize the quantitative data for Stille cross-coupling reactions involving organostannanes, including representative examples that are analogous to the reactivity of this compound.

Table 1: Stille Cross-Coupling of o-(Tributylstannyl)anilines with an Alkenyl Halide [1]

| Entry | Aryl Stannane | Equiv. | Time (h) | Conversion of 10 (%) | Product | Yield (%) |

| 1 | o-(Tributylstannyl)aniline (2a) | 1.1 | 12.0 | 90 | 11a/b | 82 |

| 2 | o-(Trimethylstannyl)aniline (2b) | 1.1 | 12.0 | 90 | 11a/b | 85 |

| 3 | o-(Tributylstannyl)aniline (2a) | 1.1 | 0.5 | >99 | 11a/b | 94 |

| 4 | N-Boc-o-(tributylstannyl)aniline (2c) | 1.1 | 12.0 | >99 | 11c | 91 |

| 5 | o-(Tributylstannyl)nitrobenzene (2d) | 1.1 | 24.0 | 20 | 11d | 13 |

| 6 | o-(Tributylstannyl)nitrobenzene (2d) | 1.1 | 24.0 | >99 | 11d | 85 |

Reaction conditions: N-hexyl bromomaleimide (10) as the halide partner, Pd₂(dba)₃•CHCl₃ (1-5 mol%), AsPh₃ (4-20 mol%) in DMF at room temperature.[1]

Table 2: Substrate Scope for the Cross-Coupling of o-(Tributylstannyl)aniline (2a) with Various Halides [1]

| Entry | Halide | Catalyst (mol%) | Additives (equiv.) | Product | Yield (%) |

| 1 | Bromodihydropyrrole (12a) | Pd(PPh₃)₄ (10) | CuI (0.2), CsF (2.0) | 13a | 62 |

| 2 | Iodobenzene (12b) | Pd₂(dba)₃•CH₃Cl₃ (5) | AsPh₃ (0.2) | 13b | 85 |

| 3 | 4-Iodoanisole (12c) | Pd₂(dba)₃•CH₃Cl₃ (5) | AsPh₃ (0.2) | 13c | 88 |

| 4 | 4-Iodonitrobenzene (12d) | Pd₂(dba)₃•CH₃Cl₃ (5) | AsPh₃ (0.2) | 13d | 73 |

| 5 | 4-Bromoacetophenone (12e) | Pd(PPh₃)₄ (10) | CuI (0.2), CsF (2.0) | 13e | 82 |

| 6 | 4-Bromobenzonitrile (12f) | Pd(PPh₃)₄ (10) | CuI (0.2), CsF (2.0) | 13f | 66 |

| 7 | 4-Bromotoluene (12g) | Pd(PPh₃)₄ (10) | CuI (0.2), CsF (2.0) | 13e | 63 |

| 8 | Phenyl triflate (12h) | Pd(PPh₃)₄ (10) | CuI (0.2), CsF (2.0) | 13e | 80 |

All reactions were performed in DMF at room temperature for 24 hours.[1]

Experimental Protocols

Synthesis of this compound

This protocol describes a high-yielding synthesis of the title compound from 2-bromopyridine (B144113).

Materials:

-

2-Bromopyridine

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A solution of 2-bromopyridine (e.g., 2.4 mL, 25 mmol) in dry THF (10 mL) is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium (e.g., 15.7 mL of 1.6 M solution in hexane, 25 mmol) is added dropwise, and the resulting mixture is stirred for 1 hour at -78 °C.

-

Tributyltin chloride (e.g., 6.8 mL, 25 mmol) is added rapidly to the reaction mixture.

-

Stirring is continued for 3 hours at -78 °C.

-

The reaction is quenched by the addition of saturated NH₄Cl solution.

-

The mixture is diluted with ethyl acetate and extracted.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the product. A yield of 98% has been reported for a similar procedure.

General Protocol for Stille Cross-Coupling

This protocol provides a general methodology for the Stille coupling of an organostannane with an organic halide.

Materials:

-

Organic halide (e.g., aryl iodide, bromide, or triflate)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., AsPh₃)

-

Anhydrous solvent (e.g., DMF, toluene)

-

Additives (optional, e.g., CuI, CsF)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the organic halide (1.0 equiv) and this compound (1.1 equiv) in the anhydrous solvent.

-

Add the palladium catalyst (e.g., 1-5 mol%) and any ligand or additive.

-

The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to reflux) for the required time (typically 0.5 to 24 hours).

-

Reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature and subjected to an appropriate aqueous workup.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

Applications in Synthesis

The utility of this compound extends to the synthesis of a wide range of important molecules:

-

Pharmaceuticals: The pyridine motif is a common feature in many drug molecules. This compound serves as a key building block for introducing this heterocycle into complex pharmaceutical intermediates.[3]

-

Agrochemicals: The selective introduction of the pyridyl group is crucial in the synthesis of certain pesticides and herbicides.[4]

-

Materials Science: Bipyridine units, readily synthesized using this reagent, are important ligands in coordination chemistry and are used in the development of functional materials such as catalysts and light-emitting diodes.[5]

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, primarily through its participation in the Stille cross-coupling reaction. The ability to form carbon-carbon bonds under relatively mild conditions with a high degree of functional group tolerance makes it an indispensable tool for chemists in academia and industry. While the toxicity of organotin compounds necessitates careful handling, the synthetic advantages offered by this compound in the construction of complex pyridyl-containing molecules are undeniable. The provided data and protocols serve as a valuable resource for researchers looking to employ this reagent in their synthetic endeavors.

References

- 1. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 17997-47-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols for Stille Coupling Reactions Using 2-(Tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction